molecular formula C22H26ClNO2 B12614649 1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one CAS No. 917964-63-7

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one

Cat. No.: B12614649
CAS No.: 917964-63-7
M. Wt: 371.9 g/mol
InChI Key: MOLBNZMNDCEFOU-FCHUYYIVSA-N
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Description

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one ring, a propoxyethyl chain, and chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzophenone with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with propylene oxide to introduce the propoxyethyl group, followed by further reactions to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • Methanone, (4-chlorophenyl)phenyl-
  • Thiophene-Linked 1,2,4-Triazoles

Uniqueness

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

917964-63-7

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one

InChI

InChI=1S/C22H26ClNO2/c1-2-16-26-22(18-11-13-19(23)14-12-18)21(17-8-4-3-5-9-17)24-15-7-6-10-20(24)25/h3-5,8-9,11-14,21-22H,2,6-7,10,15-16H2,1H3/t21-,22+/m0/s1

InChI Key

MOLBNZMNDCEFOU-FCHUYYIVSA-N

Isomeric SMILES

CCCO[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)N3CCCCC3=O

Canonical SMILES

CCCOC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)N3CCCCC3=O

Origin of Product

United States

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